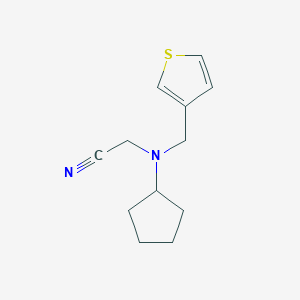
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile is a compound that features a thiophene ring, a cyclopentyl group, and an acetonitrile moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves several steps. One common method includes the condensation of thiophene derivatives with cyclopentylamine and acetonitrile under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Applications De Recherche Scientifique
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group and acetonitrile moiety contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
Propriétés
Formule moléculaire |
C12H16N2S |
|---|---|
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2-[cyclopentyl(thiophen-3-ylmethyl)amino]acetonitrile |
InChI |
InChI=1S/C12H16N2S/c13-6-7-14(12-3-1-2-4-12)9-11-5-8-15-10-11/h5,8,10,12H,1-4,7,9H2 |
Clé InChI |
CNXYFDHMFMVDCN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(CC#N)CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


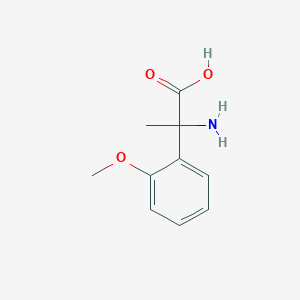
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
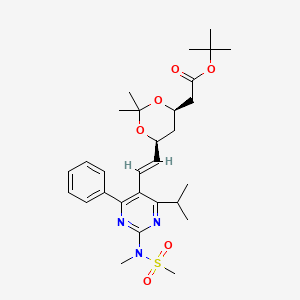
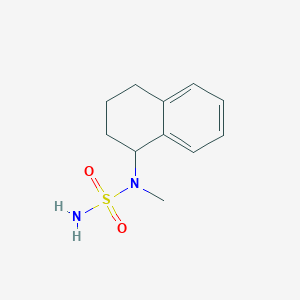
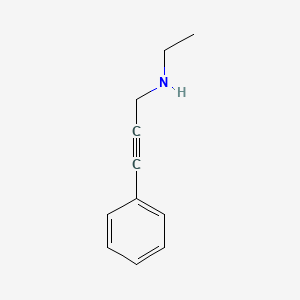
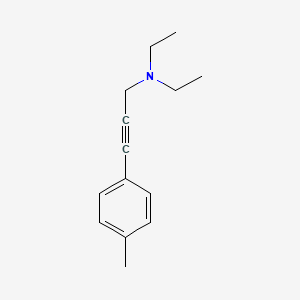
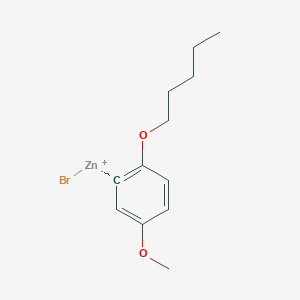
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
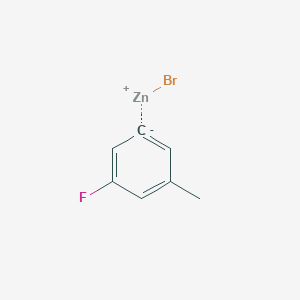
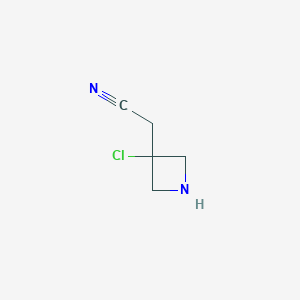
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
